molecular formula C12H21N3O3 B1441424 Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 561314-42-9

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1441424
CAS No.: 561314-42-9
M. Wt: 255.31 g/mol
InChI Key: NMMISVGLPIEMJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H21N3O3 and a molecular weight of 255.32 g/mol . It is known for its unique spirocyclic structure, which includes a triazaspirodecane core. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a starting material, which undergoes a series of reactions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This would include the use of industrial reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, more reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate include:

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a triazaspirodecane core. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)8-9(16)13-14-12/h14H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMISVGLPIEMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-42-9
Record name tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of hydrazine monohydrate (5.28 mL, 108.8 mmol) in n-butanol (20 mL) was added dropwise to a solution of N-BOC-4-methoxycarbonyl-methylenepiperidine (1.39 g, 5.44 mmol) in n-butanol (120 mL) at rt. The mixture was stirred for 15 h at 120° C. and the mixture allowed to cool to rt. The solvent was removed by evaporation under reduced pressure, the residue partitioned between ethyl acetate and water and the organic layer dried over sodium sulphate, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with a stepwise gradient of 3-6% methanol in dichloromethane, afforded the desired compound (0.88 g, 63 %) as white solid.
Quantity
5.28 mL
Type
reactant
Reaction Step One
Name
N-BOC-4-methoxycarbonyl-methylenepiperidine
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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